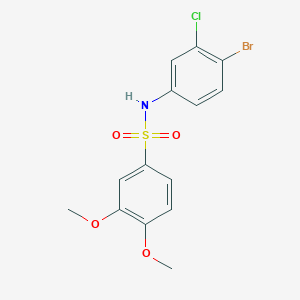![molecular formula C16H20N4S2 B4725549 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine)](/img/structure/B4725549.png)
2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine)
Übersicht
Beschreibung
2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of pyrimidine derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) is not well understood. However, it has been reported that this compound exhibits excellent electron transport properties due to its unique molecular structure. The presence of the thioether and pyrimidine moieties in the molecule enhances its electron-accepting ability, making it an ideal candidate for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine). However, it has been reported that this compound exhibits low toxicity, making it a potential candidate for use in biomedical applications. Further studies are required to understand the biochemical and physiological effects of this compound fully.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) is its excellent electron transport properties, making it a potential candidate for use in electronic devices. Furthermore, this compound exhibits low toxicity, making it a potential candidate for use in biomedical applications. However, one of the limitations of this compound is its limited solubility in common organic solvents, which may hinder its use in some applications.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine). One of the significant future directions is the study of its potential applications in organic electronics. Further studies are required to understand the mechanism of action of this compound fully. Additionally, the study of the biochemical and physiological effects of this compound may lead to its potential use in biomedical applications. Further research is also required to improve the solubility of this compound in common organic solvents, which may enhance its use in various applications.
Conclusion:
In conclusion, 2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) is a chemical compound that exhibits excellent electron transport properties and has potential applications in various fields. The synthesis of this compound has been reported through various methods, and its mechanism of action is not well understood. However, this compound exhibits low toxicity, making it a potential candidate for use in biomedical applications. Further studies are required to understand the full potential of this compound and its future directions.
Wissenschaftliche Forschungsanwendungen
2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine) has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported that this compound exhibits excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Furthermore, this compound has also been studied for its potential use as a hole-transporting material in perovskite solar cells.
Eigenschaften
IUPAC Name |
2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S2/c1-11-9-12(2)18-15(17-11)21-7-5-6-8-22-16-19-13(3)10-14(4)20-16/h5-6,9-10H,7-8H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOIJSKURVWAIG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC=CCSC2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC/C=C/CSC2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4725470.png)


![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4725493.png)
![4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B4725498.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725505.png)
![1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4725511.png)
![4-fluoro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4725518.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4725520.png)
![(1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B4725526.png)
![1-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725529.png)
![N-cyclohexyl-2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B4725533.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4725537.png)
![N-(3-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4725543.png)